dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene
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Overview
Description
It is primarily investigated for its potential to reduce radiation-induced severe oral mucositis, a common side effect in patients undergoing radiation therapy for head and neck cancer . This compound has shown promise in protecting normal tissues from radiation damage while simultaneously making cancer cells more vulnerable to radiation treatment .
Preparation Methods
The synthesis of avasopasem manganese involves the preparation of a manganese complex with a specific ligand that mimics the activity of superoxide dismutase. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligand is synthesized through a series of organic reactions, including condensation and cyclization reactions.
Complex Formation: The ligand is then reacted with a manganese salt under controlled conditions to form the manganese complex.
Purification: The resulting complex is purified using techniques such as crystallization or chromatography to obtain the final product.
Industrial production methods for avasopasem manganese are designed to ensure high yield and purity. These methods often involve optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Avasopasem manganese undergoes several types of chemical reactions, primarily due to its superoxide dismutase mimetic activity:
Oxidation: The compound rapidly and selectively converts superoxide radicals to hydrogen peroxide and oxygen.
Reduction: In the presence of reducing agents, avasopasem manganese can be reduced to its lower oxidation state, which is essential for its catalytic activity.
Substitution: The manganese center in the complex can undergo ligand substitution reactions, which can alter its activity and stability.
Common reagents used in these reactions include hydrogen peroxide, superoxide radicals, and various reducing agents. The major products formed from these reactions are hydrogen peroxide and oxygen .
Scientific Research Applications
Avasopasem manganese has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of avasopasem manganese involves its activity as a superoxide dismutase mimetic. The compound rapidly and selectively converts superoxide radicals to hydrogen peroxide and oxygen, thereby protecting normal tissues from radiation-induced damage . This activity is crucial in reducing the incidence and severity of radiation-induced oral mucositis and other side effects .
The molecular targets of avasopasem manganese include superoxide radicals and other reactive oxygen species. The pathways involved in its mechanism of action are primarily related to oxidative stress and the cellular response to radiation-induced damage .
Comparison with Similar Compounds
Avasopasem manganese is unique among superoxide dismutase mimetics due to its high selectivity and efficiency in converting superoxide radicals to hydrogen peroxide and oxygen. Similar compounds include:
Manganese porphyrins: These compounds also mimic superoxide dismutase activity but may have different selectivity and stability profiles.
Manganese pentaazamacrocyclic complexes: These are another class of superoxide dismutase mimetics with varying degrees of activity and specificity.
Compared to these similar compounds, avasopasem manganese has shown superior efficacy in clinical trials for reducing radiation-induced side effects, making it a promising candidate for further development and application .
Properties
Key on ui mechanism of action |
Avasopasem manganese is a superoxide dismutase mimetic that rapidly and selectively converts superoxide to hydrogen peroxide and oxygen in order to protect normal tissue from radiation therapy-induced damage. This drug is currently being investigated against oral mucositis, esophagitis, and COVID-19. |
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CAS No. |
435327-40-5 |
Molecular Formula |
C21H35Cl2MnN5 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
dichloromanganese;(4S,9S,14S,19S)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene |
InChI |
InChI=1S/C21H35N5.2ClH.Mn/c1-3-10-20-18(8-1)22-12-13-23-19-9-2-4-11-21(19)25-15-17-7-5-6-16(26-17)14-24-20;;;/h5-7,18-25H,1-4,8-15H2;2*1H;/q;;;+2/p-2/t18-,19-,20-,21-;;;/m0.../s1 |
InChI Key |
WXEMWBBXVXHEPU-NDOCQCNASA-L |
SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)NCCN[C@H]3CCCC[C@@H]3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Canonical SMILES |
C1CCC2C(C1)NCCNC3CCCCC3NCC4=CC=CC(=N4)CN2.Cl[Mn]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Avasopasem manganese; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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